molecular formula C18H22BrN3 B2976287 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline CAS No. 1871163-99-3

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline

Cat. No.: B2976287
CAS No.: 1871163-99-3
M. Wt: 360.299
InChI Key: BFMAXTRHGDZETQ-UHFFFAOYSA-N
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Description

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline (CAS: 883908-27-8) is a brominated aniline derivative featuring a benzylpiperazine moiety linked via a methyl group to the aromatic ring. Its molecular formula is C₁₇H₂₀BrN₃, with a molar mass of 346.2648 g/mol . The compound’s structure includes:

  • A 5-bromo substituent on the aniline ring.
  • A 4-benzylpiperazine group attached to the ortho position of the aniline via a methyl bridge.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMAXTRHGDZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with 1-benzylpiperazine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The brominated aniline ring may also participate in binding interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Structural Analogues with Benzylpiperazine Moieties

Compound 4a (2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindole-1,3-dione derivative)
  • Structure : Features a benzylpiperazine group linked to an isoindole-1,3-dione core with an ortho-chloro substituent.
  • Activity : Exhibits AChE inhibition with an IC₅₀ = 0.91 ± 0.045 μM , surpassing the reference drug donepezil (IC₅₀ = 0.14 ± 0.03 μM) .
  • Key Findings: Electron-withdrawing groups (e.g., Cl, NO₂) at ortho/para positions enhance AChE inhibition. The benzylpiperazine moiety contributes to binding affinity via hydrophobic interactions and hydrogen bonding .

Comparison : The target compound’s 5-bromo substituent may mimic the electron-withdrawing effects observed in Compound 4a. However, its aniline core (vs. isoindole) and bromine’s larger size could alter binding kinetics or solubility.

2-(4-Benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one
  • Structure : Combines a benzylpiperazine group with a thiazol-4-one ring and cinnamaldehyde-derived substituent.
  • Key Findings :
    • The thiazole ring and conjugated system may enhance π-π stacking with biological targets.

Brominated Aniline Derivatives

N-(4-Hydroxybenzyl)-p-bromoaniline
  • Structure : Contains a p-bromoaniline core with a hydroxybenzyl group.
  • Properties: Soluble in polar solvents (acetone, ethanol) but insoluble in water .

Comparison : The target compound’s benzylpiperazine group replaces the hydroxybenzyl moiety, increasing hydrophobicity and basicity, which could influence blood-brain barrier penetration or protein binding.

4-(4-Acetylpiperazin-1-yl)-2-bromo-5-fluoroaniline
  • Structure : Features a bromo-fluoroaniline core with an acetylated piperazine.
  • Properties: Molecular weight = 316.17 g/mol; 1 H-bond donor, 4 H-bond acceptors .

Comparison: The target compound’s non-acetylated benzylpiperazine may offer stronger basicity, favoring interactions with negatively charged enzyme active sites (e.g., AChE).

Biological Activity

2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains both a piperazine and an aniline moiety, which are known to interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20BrN3C_{16}H_{20}BrN_3. Its structure includes:

  • Benzylpiperazine moiety : Commonly found in many pharmaceuticals, known for its interactions with neurotransmitter receptors.
  • Bromo substituent : Enhances reactivity and potential biological activity through nucleophilic substitution.

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

Target Interactions

  • Serotonin and Dopamine Receptors : The benzylpiperazine structure suggests potential interactions with serotonin and dopamine receptors, influencing mood, appetite, and sleep regulation.
  • Carbonic Anhydrase (CA) : Molecular docking studies indicate that the compound interacts with carbonic anhydrase II (CAII), fitting well into its active site and interacting with the zinc ion and histidine residues.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • A related compound demonstrated potent antiproliferative activity with IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines, indicating strong potential as an anticancer agent .
  • Studies have shown that these compounds can arrest the cell cycle at the G2/M phase and trigger apoptosis in tumor cells .

Antiviral Activity

Recent investigations have highlighted its potential as an antiviral agent:

  • A study on derivatives of benzylpiperazine revealed significant cytopathic effect (CPE) reduction against Zika virus (ZIKV) in Vero E6 cells, showcasing its promise in antiviral applications .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameActivity TypeIC50 Value (μM)Mechanism of Action
N-methylquinazolin-4-aminesAntitumor0.029 - 0.147G2/M phase arrest, apoptosis induction
4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrileAntiviralLow micromolarCPE reduction against ZIKV
2-(4-benzylpiperazin-1-yl)ethoxyphenyl derivativesAntiproliferativeVariedCell cycle modulation

Case Studies

  • Antitumor Activity : In a study involving various substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, one compound showed remarkable potency against cancer cell lines, confirming the efficacy of piperazine derivatives in cancer therapy .
  • Zika Virus Inhibition : The development of novel piperazine derivatives has been explored for their antiviral properties against ZIKV, demonstrating significant effects on viral replication and protein expression .

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